![molecular formula C8H11N3O3 B12887306 Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- CAS No. 62399-91-1](/img/structure/B12887306.png)
Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- is a compound that features a butanoic acid backbone with a 1-methyl-1H-pyrazol-3-yl group attached to the amino group at the fourth position. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- typically involves the reaction of 1-methyl-1H-pyrazole-3-amine with a butanoic acid derivative under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
相似化合物的比较
Similar Compounds
1-Methyl-1H-pyrazole-3-amine: A precursor in the synthesis of butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-.
4-(3-Methyl-1H-pyrazol-1-yl)butanoic acid: A structurally similar compound with different functional groups.
Uniqueness
Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
62399-91-1 |
|---|---|
分子式 |
C8H11N3O3 |
分子量 |
197.19 g/mol |
IUPAC 名称 |
4-[(1-methylpyrazol-3-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H11N3O3/c1-11-5-4-6(10-11)9-7(12)2-3-8(13)14/h4-5H,2-3H2,1H3,(H,13,14)(H,9,10,12) |
InChI 键 |
SZSQFHBZKGBAEE-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=N1)NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


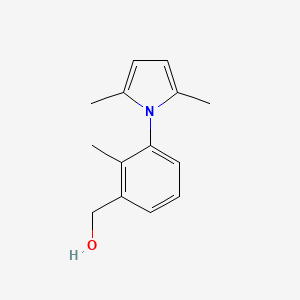
![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)
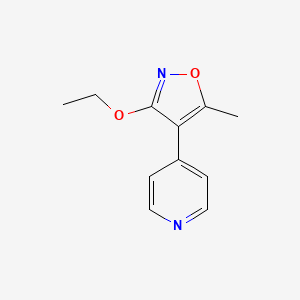
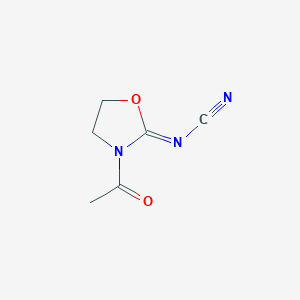
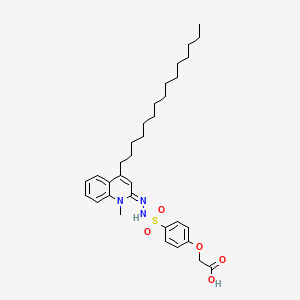
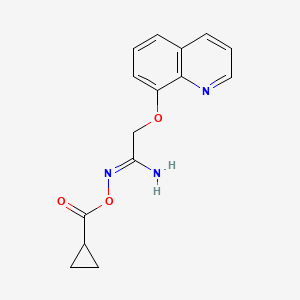
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B12887249.png)
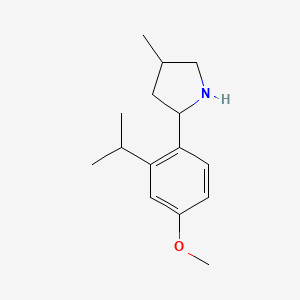
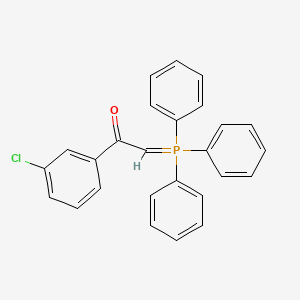
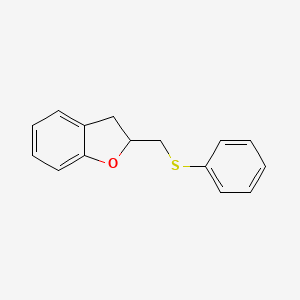
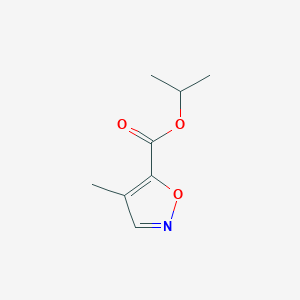
![7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)


